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molecular formula C10H11FN2O3 B8354157 3-Fluoro-4-(3-hydroxy-3-methyl-1-azetidinyl)nitrobenzene

3-Fluoro-4-(3-hydroxy-3-methyl-1-azetidinyl)nitrobenzene

Cat. No. B8354157
M. Wt: 226.20 g/mol
InChI Key: UNKYNWBXTFJJSR-UHFFFAOYSA-N
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Patent
US05883093

Procedure details

A solution of 1-(diphenylmethyl)-3-methyl-3-azetidinol hydrochloride (3.00 g, 10.4 mmol) in 2:1 methanol/tetrahydrofuran (60 mL) was treated with triethylamine (1.00 g, 1.40 mL, 10.4 mmol) and then palladium hydroxide/carbon (0.300 g) under a N2 stream. The mixture was shaken on a Parr apparatus under 40 psi H2. TLC analysis (2:1 hexane/ethyl acetate) after 2.5 h revealed the hydrogenolysis to be complete. The reaction mixture was filtered through Celite® (dichloromethane wash) and the filtrate concentrated under reduced pressure to give an oil which was immediately taken-up in dry dimethyl sulfoxide (15 mL) and treated with dipotassium hydrogen phosphate (3.40 g, 19.8 mmol) and 3,4-difluoronitrobenzene (1.60 g, 1.10 mL, 9.9 mmol) at ambient temperature under N2. After stirring 16 hours at his temperature, TLC analysis (2:1 hexane/ethyl acetate) revealed the reaction to be essentially complete. The reaction mixture was transferred to a separatory funnel along with dichloromethane (100 mL) and water (150 mL). After shaking, the organic phase was separated. The aqueous phase was back-extracted with dichloromethane and the combined organic extracts washed with water, dried over sodium sulfate, filtered and concentrated in vacuo to an oil. Chromatography over silica gel, eluting with 3:1 hexane/ethyl acetate, afforded, after concentration of appropriate fractions, 2.15 g (98%) of the title compound as an orange solid with mp 109°-110° C. and MS(EI) 226 (M+).
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
methanol tetrahydrofuran
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
dipotassium hydrogen phosphate
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0.3 g
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
98%

Identifiers

REACTION_CXSMILES
Cl.C1(C(C2C=CC=CC=2)[N:9]2[CH2:12][C:11]([CH3:14])([OH:13])[CH2:10]2)C=CC=CC=1.C(N(CC)CC)C.P([O-])([O-])(O)=O.[K+].[K+].[F:35][C:36]1[CH:37]=[C:38]([N+:43]([O-:45])=[O:44])[CH:39]=[CH:40][C:41]=1F>CS(C)=O.[OH-].[OH-].[Pd+2].O.ClCCl.CCCCCC.C(OCC)(=O)C.CO.O1CCCC1>[F:35][C:36]1[CH:37]=[C:38]([N+:43]([O-:45])=[O:44])[CH:39]=[CH:40][C:41]=1[N:9]1[CH2:12][C:11]([OH:13])([CH3:14])[CH2:10]1 |f:0.1,3.4.5,8.9.10,13.14,15.16|

Inputs

Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C(N1CC(C1)(O)C)C1=CC=CC=C1
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
methanol tetrahydrofuran
Quantity
60 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Three
Name
dipotassium hydrogen phosphate
Quantity
3.4 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
1.1 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
0.3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken on a Parr apparatus under 40 psi H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite® (dichloromethane wash)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
After shaking
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted with dichloromethane
WASH
Type
WASH
Details
the combined organic extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
WASH
Type
WASH
Details
Chromatography over silica gel, eluting with 3:1 hexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
afforded

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CC(C1)(C)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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